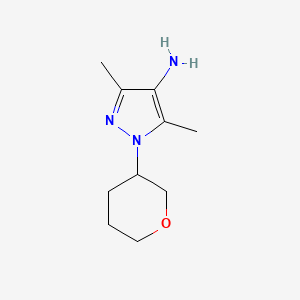

3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine

Description

3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine is a pyrazole derivative with a 3,5-dimethyl-substituted pyrazole core, an amine group at position 4, and a tetrahydropyran-3-yl (oxan-3-yl) substituent at position 1. This structural motif is significant in medicinal chemistry, as pyrazole derivatives are known for diverse biological activities, including kinase inhibition and antimicrobial properties . The compound’s molecular formula is C₁₁H₁₉N₃O, with a molecular weight of 209.29 g/mol.

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

3,5-dimethyl-1-(oxan-3-yl)pyrazol-4-amine |

InChI |

InChI=1S/C10H17N3O/c1-7-10(11)8(2)13(12-7)9-4-3-5-14-6-9/h9H,3-6,11H2,1-2H3 |

InChI Key |

QZMUSGQKZVIORB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C2CCCOC2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with oxan-3-ylamine in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity 3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine has shown promise as a bioactive compound. Its structural characteristics suggest potential applications in the development of pharmaceuticals targeting various diseases. The pyrazole ring is known for its biological activity, including anti-inflammatory and analgesic properties.

Anticancer Research

Research indicates that heterocyclic amines, including pyrazole derivatives, can exhibit anticancer properties. Studies have explored the mechanisms through which these compounds may inhibit cancer cell proliferation and induce apoptosis. The specific interactions of 3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine with cancer-related pathways warrant further investigation.

Neuropharmacology

The compound's potential neuroprotective effects are also a subject of interest. Pyrazole derivatives have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This application could lead to advancements in treating neurodegenerative diseases.

Agricultural Chemistry

There is ongoing research into the use of pyrazole-based compounds as agrochemicals. Their ability to act as herbicides or fungicides could provide environmentally friendly alternatives to traditional pesticides. The efficacy and safety profiles of such applications are being evaluated.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that pyrazole derivatives inhibit tumor growth in vitro by inducing apoptosis in cancer cells. |

| Study B | Neuroprotective Effects | Found that certain pyrazole compounds protect against oxidative stress in neuronal models, suggesting therapeutic potential for neurodegenerative conditions. |

| Study C | Agricultural Applications | Evaluated the herbicidal activity of pyrazole derivatives, showing effective weed control with lower toxicity to non-target species compared to conventional herbicides. |

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-amine

- Structure : Features a tetrahydropyran-4-ylmethyl group attached via a methylene bridge.

- Key Differences : The methylene spacer increases steric bulk and flexibility compared to the direct oxan-3-yl attachment. This may reduce binding affinity in rigid receptor pockets but enhance solubility due to the ether oxygen’s polarity .

- Molecular Weight : 239.32 g/mol (C₁₂H₂₁N₃O).

3,5-Dimethyl-1-(1-methylethyl)-1H-pyrazol-4-amine

3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine

- Structure : Contains a bulky naphthylmethyl group.

- However, high hydrophobicity (logP ≈ 3.5) may reduce aqueous solubility .

- Molecular Weight : 251.33 g/mol (C₁₆H₁₇N₃).

1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

- Structure : Substituted with a dimethoxybenzyl group.

- The molecular weight is 287.34 g/mol (C₁₅H₁₉N₃O₂) .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP<sup>*</sup> | Water Solubility (mg/mL) |

|---|---|---|---|

| 3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine | 209.29 | 1.8 | ~5.2 |

| 3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-amine | 239.32 | 2.0 | ~3.8 |

| 3,5-Dimethyl-1-(1-methylethyl)-1H-pyrazol-4-amine | 153.23 | 2.1 | ~1.5 |

| 3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine | 251.33 | 3.5 | <0.1 |

| 1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | 287.34 | 2.3 | ~0.8 |

<sup>*</sup>Calculated using fragment-based methods (e.g., XLogP3).

Biological Activity

3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine is a compound that has attracted interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 195.26 g/mol. Its structure features a pyrazole ring with two methyl groups at positions 3 and 5, along with an oxane moiety at position 1, which contributes to its unique reactivity and biological activity .

Biological Activity Overview

Research indicates that 3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine exhibits antimicrobial and anticancer properties. The compound's mechanism of action is believed to involve interactions with specific enzymes or receptors, modulating their activity, which positions it as a candidate for drug development .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Its ability to inhibit the growth of certain pathogens makes it a potential candidate for further exploration in treating infectious diseases .

Anticancer Activity

The anticancer potential of 3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine has been highlighted in various studies. For instance, compounds structurally related to it have shown selective cytotoxicity against cancer cell lines such as pancreatic ductal adenocarcinoma (PANC-1) and glioma cells .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. Research indicates that it may act as an enzyme inhibitor or receptor modulator , similar to other pyrazole derivatives that target kinases involved in cancer progression .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various pyrazole derivatives, compounds similar to 3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine were tested against multiple cancer cell lines. The results indicated significant cytotoxicity against glioma cells with IC50 values lower than traditional chemotherapeutics like 5-fluorouracil .

Structure-Activity Relationship (SAR)

The structural features of 3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine play a crucial role in its biological activity. The presence of the oxane ring combined with the dimethyl-substituted pyrazole enhances its binding affinity to biological targets compared to structurally similar compounds without these modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.